4-(Methylthio)phenylacetic acid

Description

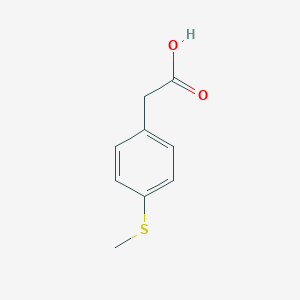

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylsulfanylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMLFHMRRBJCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407239 | |

| Record name | 4-(Methylthio)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16188-55-9 | |

| Record name | 4-(Methylthio)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16188-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylthio)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Methylthio)phenylacetic acid, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical identity, physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Chemical Identity and Properties

This compound is a carboxylic acid and thioether derivative of phenylacetic acid. Its unique structure makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 16188-55-9[1][2][3][4] |

| Molecular Formula | C₉H₁₀O₂S[1][2] |

| Molecular Weight | 182.24 g/mol [1][2] |

| IUPAC Name | 2-(4-methylsulfanylphenyl)acetic acid |

| InChI | 1S/C9H10O2S/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)[1][2] |

| InChIKey | AHMLFHMRRBJCRM-UHFFFAOYSA-N[1][2] |

| SMILES | CSc1ccc(CC(O)=O)cc1[1][5] |

| Synonyms | 4-(Methylthio)benzeneacetic acid, 2-(4-(methylthio)phenyl)acetic acid, (4-Methylsulfanylphenyl)acetic acid[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to pale cream or yellow to orange crystals or powder[1][2][3] |

| Melting Point | 97-98 °C (lit.)[1][2][4][5] |

| Boiling Point | 337.4 ± 25.0 °C (Predicted)[1][2][4] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted)[1][2][4] |

| pKa | 4.34 ± 0.10 (Predicted)[1][2] |

| Storage Temperature | 2-8°C[1][2] |

Core Application in Drug Development

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Etoricoxib .[1] Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of NSAIDs used for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. The 4-(methylthio)phenylacetyl moiety derived from this acid forms a substantial part of the final drug's molecular structure.

Below is a diagram illustrating the logical relationship of this compound in the synthesis pathway of Etoricoxib.

Experimental Protocols: Synthesis of this compound

There are two primary methods reported for the synthesis of this compound.

Method 1: From p-Halogenated Phenylacetic Acid

This modern approach avoids the use of reagents that produce environmentally harmful byproducts like hydrogen sulfide. It involves a catalytic reaction between a p-halogenated phenylacetic acid and sodium methyl mercaptide.

Materials:

-

4-bromophenylacetic acid

-

N,N-Dimethylformamide (DMF)

-

Sodium methanethiol (sodium methyl mercaptide)

-

Cuprous bromide (CuBr) or Copper powder

-

40% Sodium hydroxide (NaOH) solution

-

10% Sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

n-Hexane

Procedure:

-

Dissolve 10 g of 4-bromophenylacetic acid in 20 mL of DMF in a three-necked flask under a nitrogen atmosphere.[1][6]

-

Add 5.0 g of sodium methanethiol and 0.1 g of cuprous bromide to the flask.[1][6]

-

Heat the reaction mixture to 130°C with stirring and maintain the reaction under nitrogen protection for 4 hours.[1][6]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Add 5 mL of 40% NaOH solution and stir for 10 minutes.[1]

-

Extract the mixture twice with 25 mL of ethyl acetate.[1]

-

To the remaining aqueous layer, add 50 mL of ethyl acetate and adjust the pH to 2-4 with 10% dilute sulfuric acid.[1]

-

Separate the ethyl acetate layer and wash it with 10 mL of water.[1]

-

Concentrate the ethyl acetate solution to approximately 20 mL by distillation.[1]

-

Add 20 mL of n-hexane and heat to reflux until all solids dissolve.[1]

-

Slowly cool the solution to room temperature to allow for crystallization.[1]

-

Filter the resulting light yellow scaly crystals and dry to obtain 4-methylthiophenylacetic acid. The reported yield is approximately 76-79%.[1]

The following diagram outlines the workflow for this synthesis method.

Method 2: Traditional Willgerodt-Kindler Rearrangement

This traditional method involves the Willgerodt-Kindler rearrangement of 4-methylthioacetophenone.[1] It utilizes sublimed sulfur and morpholine to create a thioamide intermediate, which is then hydrolyzed to yield the final product.[1] While effective, this method can produce hydrogen sulfide, a toxic and environmentally hazardous byproduct.

Other Research Applications

Beyond its role in pharmaceutical synthesis, this compound has been utilized in materials science research. Specifically, its TiO₂ photocatalytic one-electron oxidation has been studied using time-resolved diffuse reflectance spectroscopy.[1][5]

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][4] |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[1] This includes avoiding breathing dust, washing hands thoroughly after handling, using only in well-ventilated areas, wearing protective gear, and following specific first-aid measures in case of contact.[4]

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. For further details on specific applications or analytical data, consulting the primary literature is recommended.

References

- 1. This compound | C9H10O2S | CID 4983912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(甲硫基)苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Methylthiophenylacetic acid | 16188-55-9 [chemicalbook.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 6. Antibacterial Activity and Mechanism of Madecassic Acid against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Structural Analysis and Characterization of 4-(Methylthio)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-(Methylthio)phenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals. The document details its physicochemical properties, spectroscopic data, and crystallographic structure, supported by experimental protocols.

Physicochemical Properties

This compound is a cream-colored crystalline powder. Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂S | |

| Molecular Weight | 182.24 g/mol | |

| Melting Point | 97-98 °C | |

| Boiling Point (Predicted) | 337.4 ± 25.0 °C | |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | |

| pKa (Predicted) | 4.34 ± 0.10 | |

| InChI | 1S/C9H10O2S/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| InChIKey | AHMLFHMRRBJCRM-UHFFFAOYSA-N | |

| SMILES | C1(CC(O)=O)=CC=C(SC)C=C1 | |

| CAS Number | 16188-55-9 |

Synthesis

A common laboratory-scale synthesis of this compound involves the nucleophilic substitution of a halogenated phenylacetic acid derivative with a methylthiolate source. The following protocol is adapted from established methods.

Experimental Protocol: Synthesis from 4-Bromophenylacetic Acid

Materials:

-

4-Bromophenylacetic acid

-

Sodium thiomethoxide

-

Cuprous bromide (CuBr)

-

N,N-Dimethylformamide (DMF)

-

10% Hydrochloric acid

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 4-bromophenylacetic acid in DMF.

-

Add sodium thiomethoxide and a catalytic amount of cuprous bromide to the solution.

-

Heat the reaction mixture to 130 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding 10% hydrochloric acid until the pH is acidic.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| 7.20 - 7.30 | Multiplet | 4H | Aromatic protons |

| 3.60 | Singlet | 2H | -CH₂- |

| 2.45 | Singlet | 3H | -S-CH₃ |

¹³C NMR (Carbon-13 NMR) Data:

| Chemical Shift (δ) ppm | Assignment |

| ~178 | -COOH |

| ~137 | Aromatic C-S |

| ~131 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~127 | Aromatic C-CH₂ |

| ~40 | -CH₂- |

| ~15 | -S-CH₃ |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

-

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used with a 45° pulse angle and a longer relaxation delay (e.g., 2-5 seconds).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1410 | Medium | C-O-H bend |

| ~1290 | Medium | C-O stretch |

| ~820 | Strong | C-H out-of-plane bend (para-substituted benzene) |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the crystalline this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the fine powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Perform a background scan with an empty sample holder or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity (%) | Assignment |

| 182 | High | [M]⁺ (Molecular ion) |

| 137 | High | [M - COOH]⁺ |

| 122 | Medium | [M - COOH - CH₃]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol.

-

Derivatization (optional but recommended for carboxylic acids): To improve volatility and chromatographic peak shape, the carboxylic acid group can be derivatized, for example, by esterification (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst).

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

-

The compound is separated on a suitable GC column (e.g., a non-polar or medium-polarity capillary column) with a programmed temperature ramp.

-

The eluting compound enters the mass spectrometer, where it is ionized (typically by electron impact at 70 eV).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a mass spectrum is recorded.

Crystallographic Analysis

The solid-state structure of this compound has been determined by X-ray crystallography. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC).

Crystallographic Data Summary:

| Parameter | Value |

| CCDC Number | 711542 |

| Associated Publication | DOI: 10.1007/s10870-009-9599-8 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

The crystal structure reveals a planar phenyl ring with the methylthio and acetic acid groups attached at the para positions. In the solid state, the molecules form hydrogen-bonded dimers through their carboxylic acid functionalities.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Caption: Logical workflow for the synthesis, purification, and structural characterization of this compound.

Safety Information

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Spectroscopic Profile of 4-(Methylthio)phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methylthio)phenylacetic acid, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual diagrams to facilitate understanding and application in a laboratory setting. While direct access to comprehensive, publicly available spectral databases for this specific compound is limited, this guide synthesizes information from analogous compounds and established spectroscopic principles to provide a reliable predictive analysis.

Introduction

This compound (C₉H₁₀O₂S) is a carboxylic acid derivative containing a methylthio-substituted phenyl ring.[1][2] Its molecular structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification, purity assessment, and structural elucidation in synthetic chemistry and drug development. The molecular weight of this compound is 182.24 g/mol .[1][2]

Spectroscopic Data

The following sections present the anticipated spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, the methyl protons of the thioether group, and the acidic proton of the carboxylic acid.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~7.2 - 7.4 | Multiplet | 4H | Aromatic (C₆H₄) |

| ~3.6 | Singlet | 2H | -CH₂- |

| ~2.5 | Singlet | 3H | -S-CH₃ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~175-180 | -COOH |

| ~135-140 | Aromatic C-S |

| ~128-132 | Aromatic CH |

| ~125-128 | Aromatic C-C |

| ~40-45 | -CH₂- |

| ~15-20 | -S-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum is typically acquired as a solid, for instance, using a mull technique.[1]

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Aliphatic C-H stretch |

| 1680-1720 | Strong, Sharp | C=O stretch (Carboxylic Acid)[3][4] |

| 1580-1620 | Medium | Aromatic C=C stretch[5] |

| 1400-1500 | Medium | Aromatic C=C stretch[5] |

| 1200-1300 | Medium | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. While specific fragmentation data is not publicly available, a general fragmentation pattern can be predicted.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 182 | Molecular Ion [M]⁺ |

| 137 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[6]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans are typically acquired within a few minutes. For ¹³C NMR, a longer acquisition time is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Mull Technique) :

-

Place a small amount (1-2 mg) of finely ground this compound powder in an agate mortar.

-

Add a drop or two of a mulling agent (e.g., Nujol) and grind the mixture to a smooth, uniform paste.

-

Transfer a small amount of the mull onto one salt plate (e.g., KBr or NaCl).

-

Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.

-

-

Data Acquisition :

-

Place the prepared salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization :

-

Introduce a dilute solution of this compound into the mass spectrometer, often via a direct infusion pump or coupled with a gas chromatograph (GC-MS).

-

For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.

-

Ionize the sample molecules using a suitable technique, such as Electron Ionization (EI).

-

-

Mass Analysis :

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection :

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the spectroscopic analysis workflow and the molecular structure of this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 4-(Methylthio)phenylacetic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(methylthio)phenylacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to a lack of extensive published quantitative data, this document combines theoretical considerations, qualitative observations from existing literature, and standardized experimental protocols to offer a practical resource for laboratory work.

Introduction

This compound (CAS No: 16188-55-9) is a carboxylic acid derivative with a molecular weight of 182.24 g/mol .[1] Its structure, featuring both a polar carboxylic acid group and a less polar methylthiophenyl group, suggests a nuanced solubility profile across various solvents. Understanding this profile is critical for its synthesis, purification, formulation, and overall handling in a research and development setting.

Predicted and Qualitative Solubility Profile

A patent describing the synthesis of this compound mentions its dissolution in a mixture of ethyl acetate and hexane during the purification process, indicating its solubility in these solvents.[2] Phenylacetic acid, a structurally similar compound without the methylthio group, is slightly soluble in water but more soluble in organic solvents.[3][4] This suggests that this compound is likely to have low solubility in water and good solubility in many common organic solvents.

Table 1: Estimated and Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted/Qualitative Solubility | Rationale |

| Water | Polar Protic | Low | The nonpolar phenyl and methylthio groups likely dominate over the polar carboxylic acid group. |

| Methanol | Polar Protic | Soluble | The alcohol can hydrogen bond with the carboxylic acid. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, it can act as both a hydrogen bond donor and acceptor. |

| Acetone | Polar Aprotic | Soluble | The polar aprotic nature can solvate both polar and nonpolar parts of the molecule. |

| Ethyl Acetate | Moderately Polar | Soluble | Supported by its use as a solvent in synthetic procedures.[2] |

| Dichloromethane | Nonpolar | Likely Soluble | The organic nature of the bulk of the molecule suggests solubility in nonpolar solvents. |

| Chloroform | Nonpolar | Likely Soluble | Similar to dichloromethane, its nonpolar character should facilitate dissolution. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful, highly polar aprotic solvent known to dissolve a wide range of organic compounds.[5] |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | A patent on the synthesis of this compound uses DMF as a solvent, indicating good solubility.[2] |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble | While used in recrystallization with ethyl acetate, its highly nonpolar nature would likely make it a poor solvent on its own.[2] |

Note: The information in this table is largely based on chemical principles and qualitative observations and should be experimentally verified for quantitative applications.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following protocols are based on established guidelines and common laboratory practices.

This method is a widely accepted technique for determining the solubility of a solid in a liquid solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or other suitable analytical instrumentation.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

Allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Calculate the solubility (S) in g/L or mol/L using the following formula: S = (Concentration from analysis × Dilution factor × Volume of solvent) / Mass of initial sample

-

The OECD Test Guideline 105 describes the flask method for determining water solubility for substances with solubility above 10⁻² g/L.

Materials:

-

This compound (high purity)

-

Deionized or distilled water

-

Thermostatically controlled water bath with shaker

-

Analytical balance

-

pH meter

-

Centrifuge (optional)

-

Analytical instrumentation (e.g., HPLC-UV)

Procedure:

-

Preliminary Test:

-

To estimate the approximate solubility, add about 0.1 g of the substance to 10 mL of water in a test tube and shake at room temperature for 24 hours.

-

Observe the presence of undissolved particles. This will help in determining the appropriate amount of substance to use in the main test.

-

-

Main Test:

-

Add an excess amount of this compound to a known volume of water in a vessel suitable for agitation in the water bath.

-

Maintain a constant temperature (e.g., 20 ± 0.5 °C).

-

Agitate the mixture for at least 24 hours. Periodically measure the concentration of the dissolved substance until a plateau is reached, indicating equilibrium.

-

-

Phase Separation:

-

Allow the solution to stand at the test temperature to let the solid material settle. If necessary, centrifugation at the same temperature can be performed.

-

-

Analysis:

-

Carefully take a sample from the aqueous phase, ensuring no solid particles are transferred.

-

Determine the concentration of this compound using a suitable analytical method.

-

Measure the pH of the saturated solution.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

While quantitative experimental data on the solubility of this compound is scarce, this guide provides a robust framework for researchers. The estimated solubility profile, based on chemical intuition and qualitative data, serves as a valuable starting point for experimental design. The detailed protocols for solubility determination offer a clear path to generating reliable quantitative data. It is strongly recommended that experimental verification be conducted to ascertain the precise solubility of this compound in the solvents relevant to specific research and development needs.

References

- 1. This compound | C9H10O2S | CID 4983912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. gchemglobal.com [gchemglobal.com]

The Chemical Reactivity of the Methylthio Group in 4-(Methylthio)phenylacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)phenylacetic acid is a key chemical intermediate, notably in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[1] The reactivity of its methylthio (-SCH3) group is of paramount importance, governing not only its synthetic transformations but also its metabolic fate and potential biological activity. This technical guide provides a comprehensive overview of the chemical reactivity of the methylthio group in this compound, with a focus on oxidation and other key reactions. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support research and development in medicinal chemistry and drug discovery.

Core Reactivity: Oxidation of the Methylthio Group

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These oxidized derivatives, 4-(methylsulfinyl)phenylacetic acid and 4-(methylsulfonyl)phenylacetic acid, respectively, exhibit altered physicochemical properties and are crucial in both synthetic and metabolic contexts.

Oxidation to 4-(Methylsulfinyl)phenylacetic Acid (Sulfoxide)

Selective oxidation of the methylthioether to the sulfoxide requires controlled reaction conditions to prevent over-oxidation to the sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate.

Oxidation to 4-(Methylsulfonyl)phenylacetic Acid (Sulfone)

Further oxidation of the methylthio group or the methylsulfinyl group yields the corresponding sulfone, 4-(methylsulfonyl)phenylacetic acid. This derivative is a key precursor in the synthesis of Etoricoxib.[2] Several methods are employed for this transformation, including the use of excess m-CPBA or hydrogen peroxide in the presence of a catalyst.

Experimental Protocols and Quantitative Data

The following sections detail experimental procedures for the key transformations of the methylthio group in this compound.

Synthesis of this compound

A common synthetic route to this compound involves the Willgerodt-Kindler reaction of 4-methylthioacetophenone, followed by hydrolysis.[1] An alternative method starts from p-halogenated phenylacetic acids.[3]

Table 1: Synthesis of this compound

| Starting Material | Reagents | Conditions | Yield | Reference |

| 4-Bromophenylacetic acid | Sodium methanethiol, cuprous bromide, DMF | 130°C, 4 hours | 76.1% | [4] |

| 4-Bromophenylacetic acid | Sodium methanethiol, copper powder, DMF | 130°C, 24 hours | 79.3% | [4] |

Oxidation Protocols for the Methylthio Group

The controlled oxidation of the methylthio group is a critical step in modifying the properties of this compound.

Table 2: Oxidation of this compound

| Product | Oxidizing Agent | Solvent | Temperature | Time | Yield | Reference |

| 4-(Methylsulfinyl)phenylacetic acid | m-CPBA (1.1 equiv.) | Dichloromethane | 0°C | - | - | [5] |

| 4-(Methylsulfonyl)phenylacetic acid | m-CPBA (>2.2 equiv.) | Dichloromethane | Room Temp. | - | - | [5] |

| 4-(Methylsulfonyl)phenylacetic acid | H2O2, Sodium Tungstate | Ethylene Dichloride/Water | 40-50°C | 3 hours | High | [6] |

| 4-(Methylsulfonyl)phenylacetic acid | Willgerodt-Kindler on 4-(Methylsulfonyl)acetophenone, then hydrolysis | Morpholine, Sulfur, then NaOH | Reflux | 2.5 hours | ~85% | [7] |

Detailed Experimental Protocol: Oxidation to 4-(Methylsulfonyl)phenylacetic Acid via Willgerodt-Kindler Reaction [1][8]

-

Thioamide Formation: A mixture of 1-(4-methanesulfonyl-phenyl)-ethanone (20 mmol), morpholine (60 mmol), and elemental sulfur (40 mmol) is refluxed for 2 hours at 125°C.

-

Hydrolysis: A 3N solution of NaOH (20 ml) is added to the reaction mixture, which is then refluxed for an additional 30 minutes.

-

Work-up: After cooling, the mixture is filtered. The filtrate is acidified with HCl to pH 6 and washed with ethyl acetate to remove impurities.

-

Isolation: The aqueous fraction is further acidified with diluted HCl to precipitate the product, which is then filtered and dried to yield 4-(methylsulfonyl)phenylacetic acid as a white solid.

Other Reactivity of the Methylthio Group

While oxidation is the most prominent reaction, the sulfur atom of the methylthio group can also participate in other chemical transformations.

-

Electrophilic Attack: The electron-rich sulfur atom can be targeted by electrophiles. For instance, aryl methyl sulfides can undergo nickel-catalyzed cross-coupling reactions with aryl bromides.[9]

-

S-Alkylation: The sulfur atom can be alkylated to form sulfonium salts, although this is less common for this specific molecule in the reviewed literature.

Metabolic Pathways and Biological Relevance

The methylthio group plays a significant role in the metabolism of xenobiotics. In drug molecules, it can undergo oxidation to the corresponding sulfoxide and sulfone, a process often mediated by cytochrome P450 enzymes.[10] This biotransformation can alter the pharmacological activity, solubility, and excretion profile of the parent compound.

The metabolism of 4-methylthioamphetamine, a related compound, involves oxidation of the methylthio group to a sulfoxide, as well as other transformations.[11] While a direct metabolic pathway for this compound is not extensively detailed, it is reasonable to infer a similar oxidative metabolism.

4-(Methylsulfonyl)phenylacetic acid is a direct precursor to Etoricoxib, a selective COX-2 inhibitor. The COX-2 enzyme is involved in the inflammatory cascade, and its inhibition reduces the synthesis of prostaglandins, which are mediators of pain and inflammation.

Visualizations

Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Caption: Synthetic routes to this compound and its oxidation products.

Inferred Metabolic Pathway

Based on the metabolism of related compounds, the following metabolic pathway for this compound can be proposed.

Caption: Inferred metabolic oxidation of this compound.

COX-2 Inhibition Pathway

4-(Methylsulfonyl)phenylacetic acid is a precursor to Etoricoxib, which targets the COX-2 signaling pathway.

Caption: Simplified COX-2 signaling pathway and the inhibitory action of Etoricoxib.[12]

Spectroscopic Data

Table 3: 1H and 13C NMR Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| This compound | 7.24-7.36 (m, 5H, Ar-H), 3.64 (s, 2H, CH2), 2.45 (s, 3H, SCH3) | 177.88, 137.2, 133.18, 129.8, 129.34, 128.61, 127.33, 41.01, 15.8 | [5] |

| 4-(Methylsulfonyl)phenylacetic acid | 12.58 (s, 1H, COOH), 7.88-7.85 (m, 2H, Ar-H), 7.54-7.52 (m, 2H, Ar-H), 3.73 (s, 2H, CH2), 3.20 (s, 3H, SO2CH3) | 172.91, 141.29, 139.176, 130.33, 127.139, 43.06, 40.164 | [8] |

Conclusion

The methylthio group in this compound is a versatile functional group, with its reactivity being central to the synthesis of important pharmaceutical agents like Etoricoxib. The oxidation of the sulfur atom to form the corresponding sulfoxide and sulfone is the most significant transformation, profoundly influencing the molecule's properties and biological interactions. Understanding the nuances of these reactions, supported by detailed experimental protocols and quantitative data, is crucial for researchers in the field of drug development and organic synthesis. This guide provides a foundational resource for further exploration and application of the chemistry of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-(Methylsulfonyl)phenylacetic Acid | High-Purity Reagent [benchchem.com]

- 3. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]

- 4. 4-Methylthiophenylacetic acid | 16188-55-9 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. asianpubs.org [asianpubs.org]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. 4-Methylthioamphetamine - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

The Synthesis of Etoricox-ib: A Technical Guide Featuring 4-(Methylthio)phenylacetic Acid as a Key Precursor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Etoricox-ib, a selective COX-2 inhibitor, with a specific focus on the pivotal role of 4-(methylthio)phenylacetic acid as a key starting material. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and visualizations of the chemical transformations and relevant biological pathways.

Introduction to Etoricox-ib and its Synthesis

Etoricox-ib, chemically known as 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1] This selectivity is believed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The synthesis of Etoricox-ib is a multi-step process, and one of the key intermediates is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. A common and efficient approach to this intermediate involves the use of this compound.

The overall synthetic strategy involves three main stages:

-

Formation of the Ketosulfide Intermediate: Condensation of a derivative of this compound with a derivative of 6-methylnicotinic acid.

-

Oxidation: Conversion of the methylthio group of the ketosulfide intermediate to a methylsulfonyl group, forming the ketosulfone.

-

Cyclization and Formation of Etoricox-ib: Reaction of the ketosulfone with a suitable reagent to form the final bipyridine structure of Etoricox-ib.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key steps in the synthesis of Etoricox-ib starting from this compound.

Step 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (Ketosulfide)

This step involves the condensation of a this compound derivative with a 6-methylnicotinic acid derivative. While a direct condensation with the acid is possible, a common route involves the corresponding acetonitrile derivative, which can be synthesized from this compound. For the purpose of a comprehensive guide, the protocol for the condensation of 4-(methylthio)phenylacetonitrile with methyl 6-methylnicotinate is presented below.

Table 1: Reagents and Conditions for Ketosulfide Synthesis

| Reagent/Parameter | Quantity/Value |

| 4-(methylthio)phenylacetonitrile | 1.0 kg |

| Methyl 6-methylnicotinate | 1.104 kg |

| Toluene | 10.0 L |

| Sodium Methoxide Solution | 0.496 kg in 1.656 L Methanol |

| Acetic Acid | 0.54 kg |

| Deionized Water | 2.0 L |

| Reaction Temperature | 90-110°C |

| Reaction Time | 6 hours |

| Reported Yield | Not explicitly stated for this step |

Experimental Protocol:

-

A mixture of 4-(methylthio)phenylacetonitrile (1.0 kg) and methyl 6-methylnicotinate (1.104 kg) in toluene (5.0 L) is heated to 90-95°C with stirring.

-

A solution of sodium methoxide (0.496 kg in 1.656 L of methanol) is slowly added to the reaction mixture.

-

An additional 5.0 L of toluene is added, and the reaction is maintained at 105-110°C for 6 hours.

-

After completion, the reaction mass is cooled to 25-30°C.

-

Deionized water (2.0 L) and acetic acid (0.54 kg) are added to the mixture. This yields an intermediate, 3---INVALID-LINK--pyridine.

-

This intermediate is then subjected to hydrolysis and decarboxylation under acidic conditions (e.g., a mixture of acetic acid and concentrated hydrochloric acid at 95-100°C for 1.5 hours) to yield 3---INVALID-LINK--pyridine, the desired ketosulfide.[2]

Step 2: Oxidation of the Ketosulfide to 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Ketosulfone)

The methylthio group of the ketosulfide is oxidized to a methylsulfonyl group.

Table 2: Reagents and Conditions for Ketosulfone Synthesis

| Reagent/Parameter | Quantity/Value |

| 3---INVALID-LINK--pyridine | 1.25 kg (as part of a crude mixture) |

| Concentrated Sulfuric Acid | 3.4 kg |

| Acetic Acid | 1.96 kg |

| 48% Hydrogen Peroxide | 0.258 kg |

| Deionized Water | 3.75 L |

| Reaction Temperature | 6-12°C |

| Reaction Time | Until completion of reaction |

| Reported Yield | Not explicitly stated for this step |

Experimental Protocol:

-

The crude product from the previous step containing 3---INVALID-LINK--pyridine (1.25 kg) is added in lots to a solution of deionized water (1.78 L) and concentrated sulfuric acid (3.4 kg) heated to 60-65°C.

-

The reaction is heated to 95-100°C until the hydrolysis and decarboxylation are complete.

-

The mixture is then cooled to 20-25°C, and acetic acid (1.96 kg) is added.

-

The solution is further cooled to 6-10°C.

-

48% hydrogen peroxide (0.258 kg) is added dropwise, and the mixture is stirred at 10-12°C until the oxidation is complete.

-

Deionized water (3.75 L) is added at 5-10°C to precipitate the product, 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)phenyl]ethanone (ketosulfone).

Step 3: Synthesis of Etoricox-ib from Ketosulfone

The final step involves the cyclization of the ketosulfone to form the bipyridine ring system of Etoricox-ib. This is often achieved by reacting the ketosulfone with a β-chlorovinamidinium salt.

Table 3: Reagents and Conditions for Etoricox-ib Synthesis

| Reagent/Parameter | Quantity/Value |

| 1-(6-methylpyridin-3-yl)-2[4-(methylsulfonyl)phenyl]ethanone | 5g |

| Potassium tert-butoxide | 2.1g |

| Tetrahydrofuran (THF) | 20ml (for base), plus additional for ketosulfone and salt |

| 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate | 8g |

| Trifluoroacetic acid | 1g |

| Acetic acid | 7.5g |

| Aqueous ammonia solution | 125 ml |

| Reaction Temperature | 30-65°C |

| Reaction Time | 2-24 hours for initial reaction, then 17 hours after ammonia addition |

| Reported Yield | ~76% (after purification) |

Experimental Protocol:

-

Potassium tert-butoxide (2.1 g) is dissolved in THF (20 ml) and maintained at 5-25°C.

-

A solution of 1-(6-methylpyridin-3-yl)-2[4-(methylsulfonyl)phenyl]ethanone (5 g) in THF is added, and the mixture is kept for 1 hour at 25-30°C.

-

A solution of 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (8 g) in THF is added, and the reaction mixture is heated at 30-55°C for 2-24 hours.

-

The reaction mixture is then added to a mixture of trifluoroacetic acid (1 g), acetic acid (7.5 g), and THF and maintained for 1 hour at 25-30°C.

-

The mixture is further heated to 55-65°C for 17 hours after the addition of aqueous ammonia solution (125 ml).

-

The reaction mixture is cooled, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to give crude Etoricox-ib.

-

The crude product is purified to obtain pure Etoricox-ib (yield = 75.9%).

Visualizations

Synthetic Workflow for Etoricox-ib

The following diagram illustrates the overall synthetic pathway from this compound to Etoricox-ib.

Caption: Synthetic pathway of Etoricox-ib from this compound.

COX-2 Signaling Pathway and Inhibition by Etoricox-ib

Etoricox-ib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. The following diagram illustrates this mechanism.

Caption: Mechanism of action of Etoricox-ib in the COX-2 signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis of Etoricox-ib, highlighting the central role of this compound as a precursor. The provided experimental protocols and quantitative data offer a valuable resource for researchers and professionals in the field of drug development and synthesis. The visualizations of the synthetic workflow and the COX-2 signaling pathway further enhance the understanding of the chemical and biological aspects of Etoricox-ib. The presented methodologies, derived from established literature, serve as a solid foundation for the efficient and scalable production of this important anti-inflammatory agent.

References

An In-depth Technical Guide to the Biological Activity Screening of 4-(Methylthio)phenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 4-(Methylthio)phenylacetic acid and its derivatives. While specific research on the direct derivatives of 4-(methylthio)phenylacetyl chloride is limited, extensive studies on structurally similar compounds containing the 4-(methylthio)phenyl moiety or the phenylacetic acid scaffold have revealed significant potential in anticancer, anti-inflammatory, and antimicrobial applications.[1] This guide synthesizes available data to offer insights into the therapeutic promise of this class of compounds.

Synthesis of this compound Derivatives

The parent compound, this compound, serves as a key intermediate for the synthesis of various derivatives.[2] A common synthetic route involves the reaction of a p-halogenated phenylacetic acid derivative with sodium methyl mercaptide in the presence of a cuprous ion catalyst, such as cuprous bromide, in a solvent like N,N-Dimethylformamide (DMF).[2] This method avoids the use of the Willgerodt-Kindler reaction, which can produce hazardous hydrogen sulfide gas.[2] The resulting this compound can then be derivatized, for example, by converting the carboxylic acid group into amides or esters to explore structure-activity relationships.

Anticancer Activity

Derivatives of phenylacetic acid have demonstrated notable anti-proliferative and pro-apoptotic effects on various human cancer cell lines.[3] Compounds featuring the (methylthio)phenyl group have shown cytotoxic effects through mechanisms that include the induction of apoptosis.[1]

Quantitative Data for Anticancer Activity of Structurally Related Phenylacetamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2b (2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide) | PC3 (Prostate Carcinoma) | 52 | [3][4] |

| 2c (2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide) | PC3 (Prostate Carcinoma) | 80 | [3][4] |

| 2c (2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide) | MCF-7 (Breast Cancer) | 100 | [3][4] |

| Imatinib (Reference Drug) | PC3 (Prostate Carcinoma) | 40 | [3][4] |

| Imatinib (Reference Drug) | MCF-7 (Breast Cancer) | 98 | [3][4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 72 hours.[1]

-

MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 4 hours.[1]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Signaling Pathway: Induction of Apoptosis

Phenylacetamide derivatives have been shown to induce apoptosis in cancer cells.[5] This process is often mediated by the activation of the caspase cascade. The intrinsic apoptosis pathway is a common target for anticancer compounds.

Caption: Simplified intrinsic apoptosis pathway targeted by anticancer compounds.

Anti-inflammatory Activity

Derivatives of phenylacetic acid have shown promising anti-inflammatory effects, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are key to the biosynthesis of prostaglandins, which are inflammatory mediators.

Quantitative Data for COX Inhibition by Structurally Related Phenylacetic Acid Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Mofezolac | 0.0079 | >50 | |

| P6 (3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole) | 19 | >50 |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for one week prior to the experiment.

-

Grouping and Administration: Animals are divided into groups, including a control group, a reference drug group (e.g., diclofenac), and groups for the test compounds at various doses. The compounds are administered, typically intraperitoneally or orally.

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Phenylacetic acid derivatives can inhibit the COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

Caption: Inhibition of the cyclooxygenase pathway by phenylacetic acid derivatives.

Antimicrobial Activity

Phenylacetamide derivatives have also been investigated for their antimicrobial properties. Certain N-phenylacetamide derivatives containing a 4-arylthiazole moiety have shown promising activity against various bacteria.

Quantitative Data for Antibacterial Activity of Structurally Related Phenylacetamide Derivatives

| Compound ID | Bacteria | EC50 (µM) | Reference |

| A1 (N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide) | Xanthomonas oryzae pv. Oryzae (Xoo) | 156.7 | [6] |

| Bismerthiazol (Reference) | Xanthomonas oryzae pv. Oryzae (Xoo) | 230.5 | [6] |

| Thiodiazole copper (Reference) | Xanthomonas oryzae pv. Oryzae (Xoo) | 545.2 | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Experimental Workflow: Antimicrobial Screening

References

- 1. ajol.info [ajol.info]

- 2. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H10O2S | CID 4983912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Versatility of 4-(Methylthio)phenylacetic Acid: A Core Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)phenylacetic acid is a crucial organic compound that serves as a fundamental building block in the synthesis of various pharmaceutically active molecules.[1] Its structural motif, featuring a phenylacetic acid core with a methylthio group at the para position, provides a versatile scaffold for the development of novel therapeutics. This guide delves into the chemical properties, synthesis, and significant applications of this compound in medicinal chemistry, with a particular focus on its role as a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[2][3][4] The unique electronic and steric properties imparted by the methylthio group make it an attractive component for designing molecules with specific biological activities, including anti-inflammatory and potential anticancer properties.[5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry. The table below summarizes its key characteristics.

| Property | Value |

| CAS Number | 16188-55-9[1] |

| Molecular Formula | C₉H₁₀O₂S[2] |

| Molecular Weight | 182.24 g/mol [1][2] |

| Melting Point | 97-98 °C[2] |

| Boiling Point | 337.4±25.0 °C (Predicted)[2] |

| Density | 1.23±0.1 g/cm³ (Predicted)[2] |

| pKa | 4.34±0.10 (Predicted)[2] |

| Appearance | White to yellow to orange powder/crystal[2] |

| InChI Key | AHMLFHMRRBJCRM-UHFFFAOYSA-N[2] |

| SMILES | CSc1ccc(CC(O)=O)cc1[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Historically, the Willgerodt-Kindler rearrangement of 4-methylthioacetophenone was a common method.[2][4] However, this method often involves the use of sulfur and morpholine, which can lead to the formation of hydrogen sulfide, a toxic and environmentally harmful byproduct.[4] More contemporary and environmentally benign methods have been developed to circumvent these issues.

A widely adopted modern approach involves the reaction of a p-halogenated phenylacetic acid, such as 4-bromophenylacetic acid, with sodium methanethiol in the presence of a copper catalyst.[4] This method offers high yields and avoids the use of hazardous reagents associated with the Willgerodt-Kindler reaction.[4]

Experimental Protocol: Synthesis from 4-Bromophenylacetic Acid[3][5]

-

Reaction Setup: In a three-necked flask, dissolve 10 g of 4-bromophenylacetic acid in 20 mL of N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

-

Addition of Reagents: Add 5.0 g of sodium methanethiol and 0.5 g of copper powder (or 0.1 g of cuprous bromide) to the flask. Purge the system with nitrogen again.

-

Reaction: Heat the reaction mixture to 130°C and stir for 4-24 hours under nitrogen protection.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 5 mL of 40% NaOH solution and stir for 10 minutes.

-

Extraction: Extract the mixture twice with 25 mL of ethyl acetate. Combine the organic phases.

-

Acidification: Add 50 mL of ethyl acetate and adjust the pH to 2-4 with a 10% dilute sulfuric acid solution.

-

Isolation: Collect the ethyl acetate layer and wash it with 10 mL of water.

-

Crystallization: Concentrate the ethyl acetate layer to approximately 20 mL by distillation. Add 20 mL of hexane and heat to reflux to dissolve the solid completely.

-

Final Product: Slowly cool the solution to room temperature and filter to obtain the crystalline product. Dry the product to yield 4-methylthiophenylacetic acid.

Application in Medicinal Chemistry: The Synthesis of Etoricoxib

A prominent application of this compound is its use as a key intermediate in the synthesis of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor prescribed as a non-steroidal anti-inflammatory drug (NSAID).[3][4] The synthesis involves the conversion of this compound into its more reactive acyl chloride derivative, followed by an acylation reaction.

Experimental Protocol: Preparation of 4-(Methylthio)phenylacetyl Chloride[4]

-

Reaction Setup: Suspend this compound (1.0 eq) in anhydrous toluene in a clean, dry reaction flask equipped with a reflux condenser.

-

Reagent Addition: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF). Slowly add thionyl chloride (SOCl₂, e.g., 1.2 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC or disappearance of starting material).

-

Isolation: Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 4-(Methylthio)phenylacetyl chloride.

Experimental Protocol: Synthesis of the Etoricoxib Intermediate[4]

-

Reaction Setup: In a separate flask, prepare a solution of a suitable organometallic pyridine derivative (e.g., a Grignard or organolithium reagent) in an anhydrous solvent like tetrahydrofuran (THF).

-

Cooling: Cool the solution to a low temperature (e.g., -78°C or 0°C).

-

Acylation: Slowly add a solution of 4-(Methylthio)phenylacetyl chloride in anhydrous THF to the cooled organometallic reagent solution with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to proceed at the low temperature, monitoring its progress by TLC.

-

Quenching and Extraction: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.

-

Purification: The crude product, 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethan-1-one, can be purified by column chromatography.

Biological Activity of Structurally Related Compounds

While extensive research on the biological activities of direct derivatives of this compound is ongoing, the broader class of compounds containing the 4-(methylthio)phenyl moiety or phenylacetic acid derivatives has demonstrated significant therapeutic potential.[5] These compounds have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.[5][6] The anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators.[5]

The following table summarizes the biological activity of Rofecoxib, a well-known drug that, while containing a methylsulfonylphenyl group (an oxidized form of the methylthiophenyl group), illustrates the therapeutic potential of this structural class.

| Compound | Target | Activity Type | IC₅₀ Value | Reference |

| Rofecoxib | COX-2 (purified human recombinant) | Inhibition | 0.34 µM | [7] |

| Rofecoxib | COX-1 (purified human) | Inhibition | 26 µM (at 0.1 µM arachidonic acid) | [7] |

| Rofecoxib | COX-2 (human whole blood assay) | Inhibition (LPS-induced PGE₂) | 0.53 µM | [7] |

| Rofecoxib | COX-1 (human whole blood assay) | Inhibition (Thromboxane B₂) | 18.8 µM | [7] |

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory action of drugs like Etoricoxib, derived from this compound, is primarily due to the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is inducible and is upregulated at sites of inflammation.[7]

By selectively inhibiting COX-2, drugs like Etoricoxib can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7]

General Biological Assay Protocol

To assess the biological activity of novel compounds derived from this compound, various in vitro assays can be employed. The MTT assay is a standard colorimetric assay for measuring cell viability and cytotoxicity, often used in anticancer drug screening.[5]

Experimental Protocol: MTT Assay for Cytotoxicity[6]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[5]

-

MTT Addition: After incubation, replace the medium with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubate for another 4 hours.[5]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).[5] The absorbance is proportional to the number of viable cells.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its utility is prominently demonstrated in the synthesis of the selective COX-2 inhibitor Etoricoxib, highlighting its importance in the development of modern anti-inflammatory agents. The synthetic accessibility of this compound, coupled with the potential for diverse biological activities within its derivatives, ensures its continued relevance for researchers and scientists in the field of drug discovery and development. Future explorations into novel derivatives of this compound may unlock new therapeutic agents for a range of diseases.

References

- 1. This compound | C9H10O2S | CID 4983912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylthiophenylacetic acid | 16188-55-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. jchps.com [jchps.com]

- 7. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to 4-(Methylthio)phenylacetic Acid

An In-depth Exploration of the Discovery, Synthesis, and Historical Significance of 4-(Methylthio)phenylacetic acid for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a seemingly unassuming aromatic carboxylic acid, holds a significant place in the landscape of modern pharmaceutical synthesis. Its history is intrinsically linked to the development of selective COX-2 inhibitors, a class of drugs that revolutionized the management of pain and inflammation. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of this compound, presenting key data and experimental protocols for the scientific community.

Discovery and Historical Context

The history of this compound is not one of a standalone discovery but rather a development driven by the pursuit of a blockbuster drug. Its emergence is tied to the synthesis of Etoricoxib , a highly selective second-generation COX-2 inhibitor developed by Merck.[1] The demand for an efficient and scalable synthesis of Etoricoxib spurred research into novel synthetic routes, where this compound was identified as a crucial building block.

Historically, the synthesis of phenylacetic acid derivatives often involved the Willgerodt-Kindler reaction , first reported by Conrad Willgerodt in 1887 and later modified by Karl Kindler.[2][3][4] This reaction allows for the conversion of aryl alkyl ketones to the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids. The traditional synthesis of this compound employed this very reaction, starting from 4-methylthioacetophenone.[5] However, the Willgerodt-Kindler reaction is notorious for its harsh conditions and the production of environmentally hazardous byproducts, such as hydrogen sulfide gas.[6]

The drive for greener and more efficient chemical processes, a cornerstone of modern pharmaceutical manufacturing, led to the development of alternative synthetic pathways. In recent years, a more environmentally benign method has been established, utilizing a copper-catalyzed reaction between a p-halogenated phenylacetic acid derivative and sodium methyl mercaptide.[6] This newer method avoids the use of elemental sulfur and the generation of hydrogen sulfide, making it more suitable for large-scale industrial production.[6]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its application in synthesis and for quality control. The key properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂S | [1][5] |

| Molecular Weight | 182.24 g/mol | [1][5][7] |

| Melting Point | 97-98 °C | [5][7] |

| Boiling Point (Predicted) | 337.4 ± 25.0 °C | [5] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 4.34 ± 0.10 | [5] |

| Appearance | White to pale cream crystalline powder | [5][8] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Data Highlights | Reference(s) |

| ¹H NMR | Spectra available, showing characteristic aromatic and aliphatic protons. | [1][9] |

| ¹³C NMR | Spectra available, indicating the presence of carboxylic acid, aromatic, and methylthio carbons. | [1][9] |

| Mass Spectrometry | GC-MS data available, confirming the molecular weight. | [1] |

| Infrared (IR) Spectroscopy | FTIR spectra available, showing characteristic carbonyl and aromatic C-H stretches. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers. Below are protocols for both the traditional Willgerodt-Kindler reaction and a modern, improved method.

Traditional Synthesis: The Willgerodt-Kindler Reaction

This protocol is a representative example of the Willgerodt-Kindler reaction applied to a substituted acetophenone, which is the classical approach for synthesizing this compound from 4-methylthioacetophenone.

Materials:

-

4-Methylthioacetophenone

-

Elemental sulfur

-

Morpholine

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

-

Ethanol (for recrystallization)

Procedure:

-

Thioamide Formation: In a fume hood, a mixture of 4-methylthioacetophenone, elemental sulfur, and morpholine is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude 4-(4-(methylthio)phenyl)acetothioamide. The solid is collected by filtration, washed with water, and dried.

-

Hydrolysis: The crude thioamide is then refluxed with an aqueous solution of sodium hydroxide. This step hydrolyzes the thioamide to the corresponding carboxylate salt.

-

Acidification and Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid to a pH of approximately 2, leading to the precipitation of this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol/water to yield the final product.

Modern Synthesis: Copper-Catalyzed Thiolation

This protocol describes a more environmentally friendly approach to the synthesis of this compound.[6]

Materials:

-

4-Bromophenylacetic acid

-

Sodium methyl mercaptide (sodium thiomethoxide)

-

Cuprous bromide (CuBr) or Copper powder

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (for work-up)

-

Hydrochloric acid or Sulfuric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Hexane (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer and under a nitrogen atmosphere, 10g of 4-bromophenylacetic acid is dissolved in 20mL of DMF.

-

Addition of Reagents: To this solution, 5.0g of sodium methyl mercaptide and 0.1g of cuprous bromide are added.

-

Reaction: The reaction mixture is heated to 130°C with stirring under a nitrogen blanket and maintained for 4 hours.

-

Work-up: The mixture is cooled to room temperature, and 5mL of 40% NaOH solution is added, followed by stirring for 10 minutes. The mixture is then extracted twice with 25mL of ethyl acetate.

-

Acidification: The combined organic phases are washed with water. 50mL of ethyl acetate is added, and the pH is adjusted to 2-4 with 10% dilute sulfuric acid.

-

Isolation and Purification: The ethyl acetate layer is collected and washed with water. The solvent is concentrated by distillation to about 20mL, and 20mL of hexane is added. The mixture is heated to reflux to dissolve the solid, then slowly cooled to room temperature to allow for crystallization. The resulting crystals are filtered and dried to yield this compound.[5]

Visualizing the Synthesis and Biological Relevance

To further elucidate the processes described, the following diagrams illustrate the synthetic workflows and the biological context of this compound's primary application.

Caption: Comparative workflows of traditional and modern synthetic routes to this compound.

Caption: Role of this compound as a precursor to the COX-2 inhibitor Etoricoxib.

Biological Activity